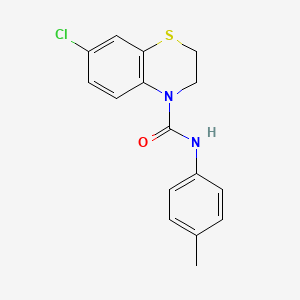

7-chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

説明

特性

IUPAC Name |

7-chloro-N-(4-methylphenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2OS/c1-11-2-5-13(6-3-11)18-16(20)19-8-9-21-15-10-12(17)4-7-14(15)19/h2-7,10H,8-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOBTIRXSJEMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCSC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a compound belonging to the benzothiazine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is with a molar mass of 318.82 g/mol. The compound features a benzothiazine core that is known for its significant biological activity.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit promising anticancer properties. A review highlighted that various 1,4-benzothiazine analogues have demonstrated effectiveness against several cancer types through multiple mechanisms, including apoptosis induction and cell cycle arrest . Specifically, compounds similar to this compound have shown potential in regulating cancer cell proliferation.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have reported broad-spectrum antibacterial activity against gram-positive pathogens. For instance, derivatives containing the benzothiazole ring were noted for their significant inhibition of bacterial growth . The structure of this compound may contribute to its effectiveness against various microbial strains.

Structure-Activity Relationship (SAR)

The SAR of benzothiazines has been extensively studied to understand how structural modifications affect biological activity. Key findings include:

- Chlorine Substitution : The presence of chlorine at the 7-position enhances the compound's potency against certain cancer cell lines.

- Aromatic Substituents : The 4-methylphenyl group significantly influences the compound's interaction with biological targets, enhancing its overall efficacy .

Case Studies

Several case studies have documented the biological effects of benzothiazine derivatives:

- Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this compound have been shown to inhibit HDACs selectively. In one study, specific analogues demonstrated IC50 values in the low micromolar range against HDAC8, suggesting potential use in cancer therapy .

- Antimicrobial Efficacy : A study evaluated various benzothiazine derivatives for their antimicrobial activity against clinical isolates. The results indicated that specific compounds exhibited significant bactericidal effects with minimal inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against various pathogens .

類似化合物との比較

Structural Modifications and Molecular Properties

*Estimated based on structural analogs.

Impact of Substituents on Physicochemical Behavior

- Polarity: The sulfonyl-substituted compound () has higher polarity (C₁₅H₁₄ClNO₂S₂) due to the sulfonyl group, which may improve aqueous solubility but reduce membrane permeability .

- Lipophilicity : The propyl-substituted analog () has a lower molecular weight (270.78) and increased lipophilicity, favoring blood-brain barrier penetration .

Lumping Strategy and Structural Similarity

As noted in , compounds with analogous cores (e.g., benzothiazine) and minor substituent variations may share similar reaction pathways or physicochemical behaviors. For example, sulfonyl and carboxamide derivatives could undergo comparable degradation mechanisms in environmental or metabolic contexts .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, and how can experimental efficiency be improved?

- Methodological Answer : The synthesis typically involves condensation of substituted benzothiazine precursors with 4-methylphenyl isocyanates under anhydrous conditions. To optimize efficiency, employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) for yield optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, complemented by H/C NMR to resolve structural ambiguities (e.g., regiochemistry of the chloro and methylphenyl groups). HPLC with UV detection (Chromolith columns) ensures purity (>98%), while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical validation .

Q. How does the electronic configuration of the benzothiazine core influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-deficient benzothiazine core facilitates nucleophilic substitution at the 7-chloro position. Computational modeling (DFT calculations) can predict electrophilic/nucleophilic sites, guiding functionalization for target engagement (e.g., kinase inhibitors). Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Contradictions often arise from assay variability or unaccounted off-target effects. Apply orthogonal assays (e.g., SPR, cellular uptake studies) to confirm binding specificity. Use multivariate analysis (e.g., PCA) to disentangle confounding variables. Cross-validate findings with isotopic labeling (e.g., C-tagged analogs) to track metabolic interference .

Q. How can advanced computational tools predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Molecular dynamics (MD) simulations coupled with QSAR models predict logP, solubility, and CYP450 metabolism. For tissue distribution, use PBPK modeling parameterized with in vitro permeability (Caco-2 assays) and plasma protein binding data. Validate predictions via in vivo PK studies in rodent models .

Q. What factorial design approaches optimize reaction conditions for scaling up synthesis?

- Methodological Answer : Implement a 2 factorial design to screen variables (e.g., catalyst loading, solvent ratio). Response surface methodology (RSM) refines optimal conditions, while Bayesian optimization handles non-linear interactions. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to minimize batch variability .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 gene editing to identify target proteins and pathways. Use fluorescence polarization assays to quantify binding affinities in cellular lysates. Integrate metabolomics (LC-MS) to map downstream metabolic perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。